molecular formula C6H6ClF2NO B13698355 O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

Cat. No.: B13698355
M. Wt: 181.57 g/mol
InChI Key: VULKGJNLFGRIGL-UHFFFAOYSA-N
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Description

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C6H5F2NO·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,4-difluorophenyl group. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride typically involves the reaction of 2,4-difluoroaniline with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, electrodialysis coupled with oxime hydrolysis reactions can be employed to produce hydroxylamine derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, reacting with electrophilic centers in various substrates. The hydroxylamine group can form stable intermediates with carbonyl compounds, leading to the formation of oximes and hydrazones. These reactions are often catalyzed by acids or bases, which facilitate the nucleophilic attack and subsequent formation of the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter the compound’s reactivity and stability. Fluorine atoms are highly electronegative, which can influence the electronic properties of the compound and make it more reactive in certain chemical reactions. This makes it a valuable reagent in organic synthesis and other applications.

Properties

Molecular Formula

C6H6ClF2NO

Molecular Weight

181.57 g/mol

IUPAC Name

O-(2,4-difluorophenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H5F2NO.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3H,9H2;1H

InChI Key

VULKGJNLFGRIGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)ON.Cl

Origin of Product

United States

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